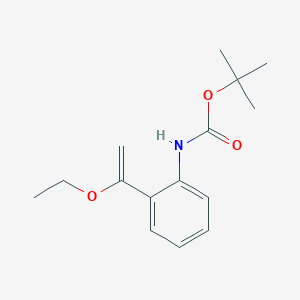
1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a fluorine atom and an acetyl group attached to a phenyl ring, making it a unique molecule with interesting chemical properties
Vorbereitungsmethoden
The synthesis of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one typically involves the reaction of 4-acetylphenyl derivatives with fluorinated reagents. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product . This reaction is efficient and can be carried out in a single step with satisfactory yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biological interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and acetyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one include:
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds have similar structural features but differ in their functional groups and applications.
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These derivatives are synthesized through Michael addition reactions and have distinct biological activities.
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares the acetylphenyl moiety but has different chemical properties and uses.
The uniqueness of this compound lies in its fluorine atom, which imparts specific reactivity and binding characteristics, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
506437-39-4 |
|---|---|
Molekularformel |
C11H9FO2 |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
1-(4-acetylphenyl)-2-fluoroprop-2-en-1-one |
InChI |
InChI=1S/C11H9FO2/c1-7(12)11(14)10-5-3-9(4-6-10)8(2)13/h3-6H,1H2,2H3 |
InChI-Schlüssel |
UAKXJTJRFKPNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
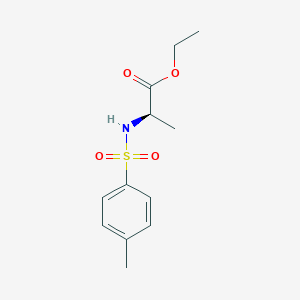
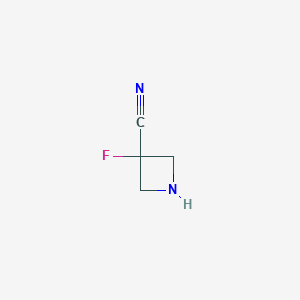
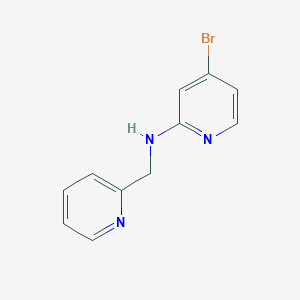
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

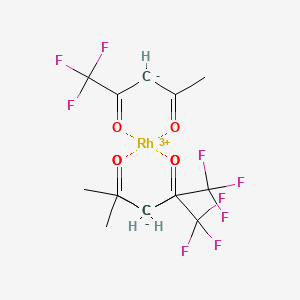

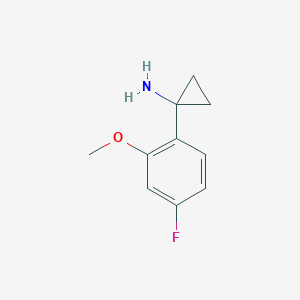

![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
